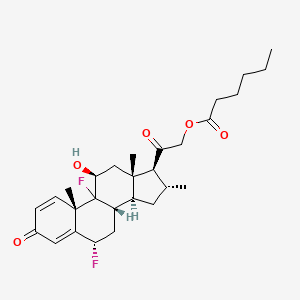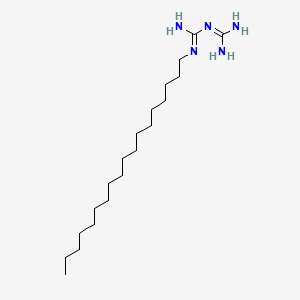
N-Stearylbiguanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Stearylbiguanide is a chemical compound with the molecular formula C20H43N5. It is a derivative of biguanide, where the biguanide moiety is attached to a stearyl group. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Stearylbiguanide can be synthesized through the reaction of stearyl amine with cyanoguanidine under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Stearylbiguanide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride.
Aplicaciones Científicas De Investigación
N-Stearylbiguanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: It is used in the study of cell membranes due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions.
Industry: It is used in the formulation of antimicrobial agents and disinfectants due to its ability to disrupt microbial cell membranes.
Mecanismo De Acción
The mechanism of action of N-Stearylbiguanide involves its interaction with cell membranes. The stearyl group allows the compound to insert into the lipid bilayer, while the biguanide moiety interacts with the polar head groups of the lipids. This interaction disrupts the integrity of the cell membrane, leading to cell lysis. Additionally, this compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorhexidine: Another biguanide derivative used as an antiseptic and disinfectant.
Metformin: A biguanide used as an antidiabetic drug.
Phenformin: A biguanide with similar antidiabetic properties to metformin but with a higher risk of lactic acidosis.
Uniqueness
N-Stearylbiguanide is unique due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of cell membranes. This property makes it particularly useful in applications where membrane disruption is desired, such as in antimicrobial agents and drug delivery systems.
Propiedades
Número CAS |
45290-54-8 |
|---|---|
Fórmula molecular |
C20H43N5 |
Peso molecular |
353.6 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-octadecylguanidine |
InChI |
InChI=1S/C20H43N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)25-19(21)22/h2-18H2,1H3,(H6,21,22,23,24,25) |
Clave InChI |
MNWJUMZPXYLPGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN=C(N)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



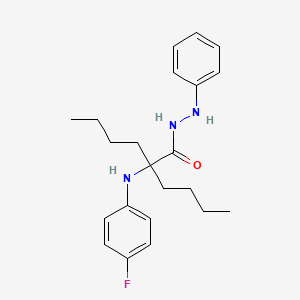

![5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12707963.png)
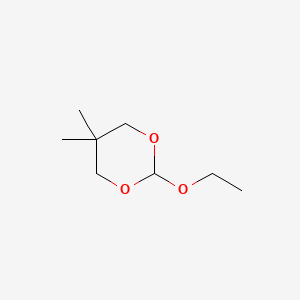
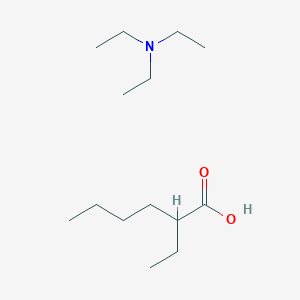
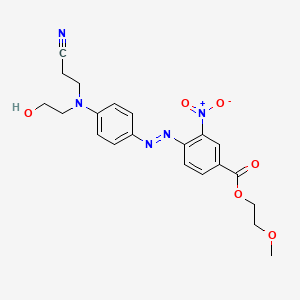
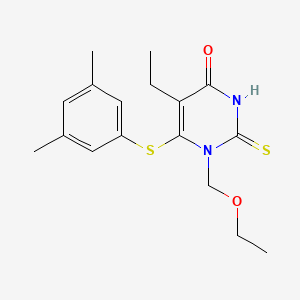
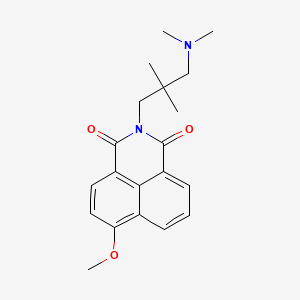
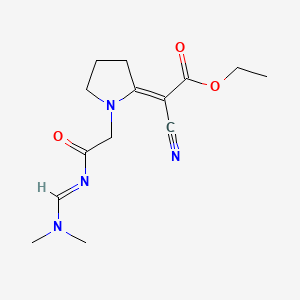
![Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12708024.png)


